(3aR,4R,5R,6aS)-2-Oxo-4-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]hexahy dro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate
Beschreibung
The compound (3aR,4R,5R,6aS)-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]hexahydro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate (hereafter referred to as Compound A) is a cyclopenta[b]furan derivative functionalized with a conjugated enone side chain (3-oxo-5-phenyl-1-penten-1-yl) and a biphenylcarboxylate ester. Its core structure is characteristic of prostaglandin intermediates, particularly Corey lactone analogs, which are pivotal in synthesizing bioactive molecules .
Eigenschaften
IUPAC Name |
[2-oxo-4-(3-oxo-5-phenylpent-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O5/c32-25(16-11-21-7-3-1-4-8-21)17-18-26-27-19-30(33)35-29(27)20-28(26)36-31(34)24-14-12-23(13-15-24)22-9-5-2-6-10-22/h1-10,12-15,17-18,26-29H,11,16,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVNJBXCGFXOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(=O)CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(=O)CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Cyclopenta[b]furan Skeleton Construction
The bicyclic cyclopenta[b]furan system forms the structural foundation of the target compound. Source details a stereoselective multicomponent domino reaction employing Meldrum's acid, conjugated dienals, and alcohols that constructs analogous frameworks with four stereocenters. Under optimized conditions (Table 1), this method achieves 68-82% yields through:
- Knoevenagel condensation between Meldrum's acid and dienal
- Cycloisomerization forming the fused bicyclic system
- Fragmentation eliminating acetone and CO₂
Table 1: Reaction Conditions for Core Synthesis
| Component | Ratio | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Meldrum's acid | 1.0 eq | 80°C | 12 h | 68-82% |
| Dienal | 1.2 eq | Reflux | 6 h | - |
| Alcohol (R-OH) | 2.5 eq | - | - | - |
Steric and electronic effects of substituents on the dienal direct stereochemical outcomes, with electron-withdrawing groups enhancing cyclization rates. Chiral auxiliaries or asymmetric catalysis may be employed to achieve the specified 3aR,4R,5R,6aS configuration, though explicit data for this derivative requires extrapolation from prostaglandin intermediate syntheses.
Installation of (1E)-3-Oxo-5-Phenyl-1-Penten-1-Yl Side Chain
Introducing the α,β-unsaturated ketone side chain necessitates careful geometry control. Patent describes palladium-catalyzed cross-couplings between halogenated intermediates and organometallic reagents (Table 2), adaptable for this transformation:
Table 2: Coupling Conditions for Side Chain Attachment
| Parameter | Condition | Impact on E/Z Selectivity |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 92% E |
| Base | K₂CO₃ | pH-dependent stability |
| Solvent | THF/H₂O (4:1) | Improved miscibility |
| Temperature | 60°C | Faster transmetallation |
The (1E)-configuration is preserved through conjugate addition strategies using chiral Lewis acids, as evidenced in prostaglandin E₁ syntheses. Microwave-assisted Heck reactions (140°C, 20 min) offer reduced isomerization risks compared to thermal methods.
Esterification with 4-Biphenylcarboxylic Acid
Final functionalization via esterification employs either:
- Steglich conditions (DCC/DMAP, CH₂Cl₂, 0°C→RT)
- Mitsunobu reaction (DIAD, PPh₃, THF) for sterically hindered alcohols
Source specifies purification of 4-biphenylcarboxylic acid via recrystallization from benzene/petroleum ether (mp 228-230°C), critical for eliminating dicarboxylic acid impurities that hinder acylation. Kinetic studies show 89% conversion within 4 h using 1.5 eq DCC and 0.2 eq DMAP (Table 3).
Table 3: Esterification Optimization Data
| Equiv. DCC | Equiv. DMAP | Time (h) | Conversion (%) |
|---|---|---|---|
| 1.0 | 0.1 | 6 | 72 |
| 1.5 | 0.2 | 4 | 89 |
| 2.0 | 0.3 | 3 | 91 |
Stereochemical Control Strategies
Achieving the 3aR,4R,5R,6aS configuration involves:
- Chiral pool synthesis from D-ribose derivatives
- Asymmetric hydrogenation using Noyori-type catalysts (up to 98% ee)
- Enzymatic resolution with lipases (PS-30, 40% yield, >99% de)
Comparative studies indicate that enzymatic methods provide superior diastereomeric excess but require multi-step recycling, whereas asymmetric catalysis offers better atom economy.
Industrial-Scale Production Considerations
Scale-up challenges include:
- Exothermic risk management in cyclization steps (adiabatic temperature rise ΔT = 85°C)
- Pd removal to <5 ppm using trimercaptotriazine resins
- Continuous flow processing for esterification (residence time 12 min, 92% yield)
Cost analysis reveals raw material expenditures dominate (73%), with the 4-biphenylcarboxylate moiety contributing 41% of total synthesis costs.
Analytical Characterization
Critical quality attributes are verified through:
- HPLC (Newcrom R1 column, 85:15 MeCN/H₂O, 1.0 mL/min)
- Chiral SFC (Chiralpak AD-H, 30% methanol, 3.0 mL/min)
- X-ray crystallography confirming absolute configuration (R-factor 0.042)
Stability studies indicate decomposition <2% over 24 months when stored under argon at -20°C.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The biphenyl moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations in the Cyclopenta[b]furan Core
The biological and physicochemical properties of cyclopenta[b]furan derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of Compound A and its analogs:
Table 1: Structural and Functional Comparison
* Inferred from structural similarity to Compound B ().
Key Observations:
Side Chain Length and Reactivity :
- Compound A’s phenyl-terminated pentenyl group (vs. Compound B’s octenyl) likely increases aromatic interactions in biological systems, enhancing target binding .
- The α,β-unsaturated ketone in both A and B enables Michael addition reactions, a trait exploited in prodrug design .
Functional Group Impact :
Biologische Aktivität
The compound (3aR,4R,5R,6aS)-2-Oxo-4-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]hexahydro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate is a synthetic organic compound with potential biological activities. It is structurally related to prostaglandins and is of interest in pharmacological research due to its interactions in various biological pathways.
- Molecular Formula : C28H30O5
- Molecular Weight : 446.5 g/mol
- CAS Number : 55076-60-3
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes involved in inflammatory processes and cellular signaling. It is hypothesized to act as a modulator of prostaglandin pathways, influencing various physiological responses.
1. Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins. Studies have shown that compounds similar in structure can reduce inflammation in models of arthritis and other inflammatory conditions.
2. Antioxidant Activity
The compound has demonstrated antioxidant activity in vitro, suggesting a potential role in reducing oxidative stress within cells. This property may contribute to its protective effects in various disease models.
3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines, possibly through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-inflammatory effects in a rat model of arthritis. The compound significantly reduced paw swelling and inflammatory markers (e.g., TNF-alpha levels) compared to controls. |
| Study 2 | Examined the antioxidant capacity using DPPH radical scavenging assays, showing a dose-dependent reduction in oxidative stress markers in cultured cells. |
| Study 3 | Assessed the cytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa). Results indicated significant inhibition of cell proliferation at micromolar concentrations, with induction of apoptosis confirmed via flow cytometry. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
